molecular formula C10H3BrClFN2OS B1495128 5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine CAS No. 1799610-97-1

5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B1495128
CAS No.: 1799610-97-1
M. Wt: 333.56 g/mol
InChI Key: OEBAPNYAYMNZBF-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H3BrClFN2OS and its molecular weight is 333.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The inhibition of these kinases can lead to alterations in cellular signaling pathways, affecting processes such as cell growth and differentiation. Additionally, this compound can bind to specific receptor proteins, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to the active sites of target enzymes, thereby inhibiting their catalytic activity. This binding can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to the inhibition or activation of specific signaling pathways, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent alterations in gene expression. In vivo studies have demonstrated that the compound can have long-lasting effects on cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while doses above this threshold can lead to adverse effects. These findings highlight the importance of dose optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases. The metabolites formed during these processes can have different biological activities and may contribute to the overall pharmacological effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. For example, phosphorylation and ubiquitination can influence the localization and stability of the compound within the cell. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

5-bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrClFN2OS/c11-7-6-9(12)14-3-15-10(6)17-8(7)4-1-2-5(13)16-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBAPNYAYMNZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)F)C2=C(C3=C(S2)N=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine
Reactant of Route 2
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine
Reactant of Route 4
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine
Reactant of Route 5
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine
Reactant of Route 6
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.